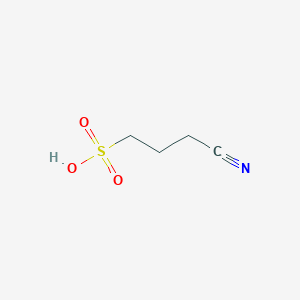
1,9-Nonanediamidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Nonanediamidine dihydrochloride is a chemical compound with the molecular formula C9H22N4Cl2 It is a derivative of 1,9-nonanediamine, where the amine groups are converted to amidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,9-Nonanediamidine dihydrochloride can be synthesized through the reaction of 1,9-nonanediamine with an appropriate amidine-forming reagent. One common method involves the reaction of 1,9-nonanediamine with cyanamide in the presence of hydrochloric acid, which results in the formation of the dihydrochloride salt of 1,9-nonanediamidine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and involves steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Nonanediamidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amidine groups back to amine groups.
Substitution: The amidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 1,9-nonanediamidine.
Reduction: 1,9-Nonanediamine.
Substitution: Various substituted amidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,9-Nonanediamidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1,9-nonanediamidine dihydrochloride involves its interaction with biological molecules. The amidine groups can form hydrogen bonds and electrostatic interactions with target molecules, potentially disrupting their normal function. This can lead to antimicrobial effects or other biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Nonanediamine: The parent compound, which has amine groups instead of amidine groups.
1,9-Nonanediol: A diol derivative with hydroxyl groups.
N-(1-Naphthyl)ethylenediamine dihydrochloride: Another diamine derivative with different substituents.
Uniqueness
1,9-Nonanediamidine dihydrochloride is unique due to its amidine groups, which confer different chemical and biological properties compared to its parent compound and other similar derivatives. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63906-97-8 |
|---|---|
Molekularformel |
C9H22Cl2N4 |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
(1,9-diamino-9-azaniumylidenenonylidene)azanium;dichloride |
InChI |
InChI=1S/C9H20N4.2ClH/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H3,10,11)(H3,12,13);2*1H |
InChI-Schlüssel |
NAFRECKWNLFZEK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=[NH2+])N)CCCC(=[NH2+])N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
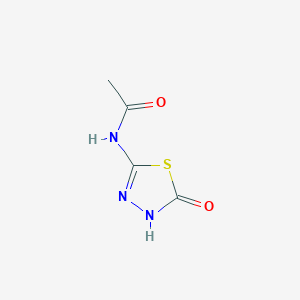

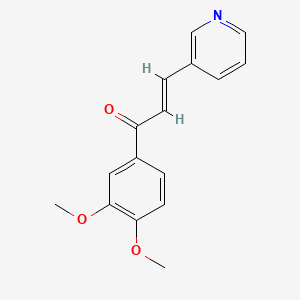
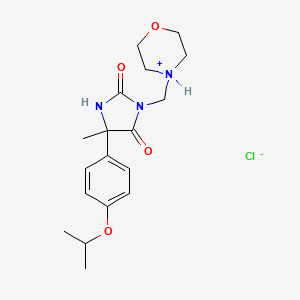
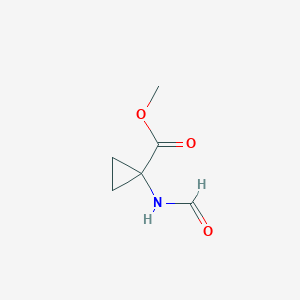
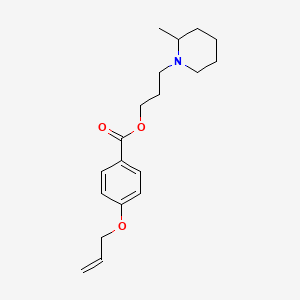
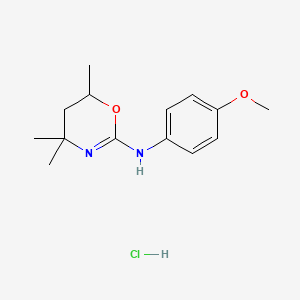
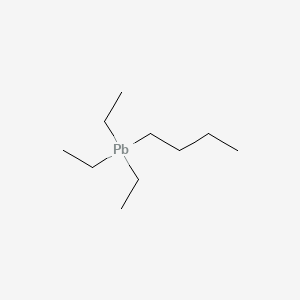
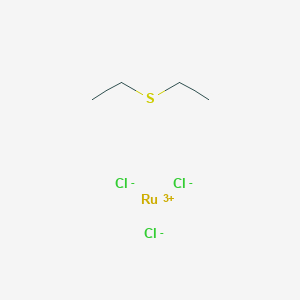
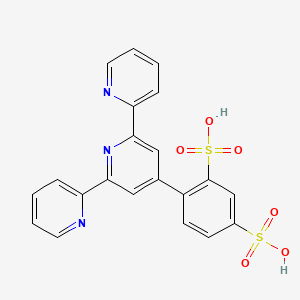
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)

